1,4-Dioxa-8-azaspiro[4.6]undecane

Catalog No.
S740382
CAS No.
16803-07-9
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxa-8-azaspiro[4.6]undecane

CAS Number

16803-07-9

Product Name

1,4-Dioxa-8-azaspiro[4.6]undecane

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecane

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2

InChI Key

FBZXTZIKSOUPGL-UHFFFAOYSA-N

SMILES

C1CC2(CCNC1)OCCO2

Synonyms

1,4-DIOXA-8-AZA-SPIRO[4.6]UNDECANE

Canonical SMILES

C1CC2(CCNC1)OCCO2

Medicinal Chemistry:

  • The presence of a nitrogen atom and two oxygen atoms in the molecule suggests potential for exploring its interaction with biological systems.
  • Researchers might investigate its binding properties with specific enzymes or receptors, potentially leading to the development of new drugs [].

Material Science:

  • The cyclic structure and the combination of oxygen and nitrogen atoms could be of interest for the design of new materials with specific properties like thermal stability or binding capabilities [].

Organic Synthesis:

  • The molecule's structure might be useful as a building block or intermediate in the synthesis of more complex molecules with desired functionalities [].

Supramolecular Chemistry:

  • The molecule's potential for self-assembly due to its functional groups could be explored for the development of supramolecular structures with unique properties [].

1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both dioxane and azaspiro moieties. Its molecular formula is C8H15NO2C_8H_{15}NO_2 with a molecular weight of approximately 157.21 g/mol. The compound features a bicyclic framework, which contributes to its potential reactivity and biological activity. The presence of the nitrogen atom within the ring enhances its chemical properties, making it an interesting subject for various studies in organic chemistry and pharmacology.

1,4-Dioxa-8-azaspiro[4.6]undecane can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized to form various derivatives, potentially including carboxylic acids when treated with strong oxidizing agents like potassium permanganate.
  • Reduction: It can also undergo reduction reactions, yielding alcohols or amines when using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the carbonyl carbon, allowing for the formation of new derivatives through reactions with amines or alcohols in the presence of bases .

Research indicates that 1,4-Dioxa-8-azaspiro[4.6]undecane exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. Its unique structural features allow it to interact with biological targets, possibly modulating enzyme activities or receptor functions .

The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of azepan-2,5-dione with ethylene glycol in the presence of toluene-4-sulfonic acid as a catalyst at elevated temperatures (120°C) for several hours. This method yields high purity and good yields (up to 92%) after purification steps involving washing and drying .
  • Alternative Synthetic Routes: Other methods may include variations in starting materials or solvents, optimizing conditions for industrial applications where larger-scale production is necessary .

1,4-Dioxa-8-azaspiro[4.6]undecane finds applications across various fields:

  • Organic Synthesis: It serves as a versatile precursor for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug development targeting various diseases.
  • Material Science: It may be utilized in creating specialty chemicals and polymers due to its unique structural properties .

Studies on the interactions of 1,4-Dioxa-8-azaspiro[4.6]undecane with biological systems are ongoing. The compound's ability to fit into enzyme active sites suggests potential for inhibiting specific biochemical pathways, which could lead to therapeutic applications. Further research is necessary to elucidate the exact mechanisms of action and identify specific molecular targets within biological systems .

Several compounds share structural similarities with 1,4-Dioxa-8-azaspiro[4.6]undecane, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
3-Oxa-1-azaspiro[4.6]undecaneContains an oxygen atom in the spiroExhibits different reactivity due to oxygen
1,3-Diazaspiro[4.6]undecaneTwo nitrogen atoms in the structurePotentially higher basicity and reactivity
3,3-Dimethyl-1-oxa-4-azaspiro[4.6]undecaneMethyl groups enhance steric hindranceMay influence solubility and biological activity

These compounds are notable for their diverse chemical reactivities and potential applications in medicinal chemistry and materials science. The unique combination of a dioxane ring and an azaspiro structure in 1,4-Dioxa-8-azaspiro[4.6]undecane distinguishes it from others, offering specific advantages for targeted applications in research and industry .

XLogP3

0.1

Wikipedia

1,4-Dioxa-8-azaspiro[4.6]undecane

Dates

Last modified: 08-15-2023

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